2-Hydroxy-2-phenylpropanoic acid

説明

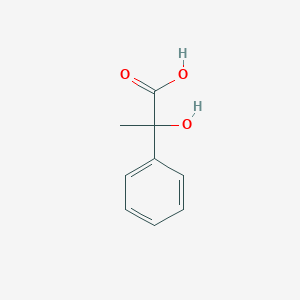

Structure

2D Structure

特性

IUPAC Name |

2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCHELUCVWSRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862090 | |

| Record name | Atrolactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-30-0, 4607-38-9 | |

| Record name | Atrolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrolactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Atrolactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atrolactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atrolactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROLACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid

This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and biological activities of 2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid. The information is intended for researchers, scientists, and drug development professionals.

Core Properties

This compound is a white crystalline solid. It is a chiral molecule, existing as two enantiomers: (R)-(-)-2-Hydroxy-2-phenylpropanoic acid and (S)-(+)-2-Hydroxy-2-phenylpropanoic acid. The racemic mixture is often referred to as DL-atrolactic acid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 112-119 °C (racemate) | [2] |

| 115 °C ((S)-enantiomer) | [3] | |

| Boiling Point | 254.38 °C (estimated) | [2] |

| pKa | 3.467 (racemic mixture at 25 °C) | [2] |

| Solubility in water | 17.04 g/L at 18 °C | [2] |

| 21.17 g/L at 25 °C | [2] | |

| 25.65 g/L at 30 °C | [2] | |

| LogP (Octanol/Water) | 0.80 | [2] |

Spectral Data

| Spectroscopy | Data |

| ¹H NMR | Chemical shifts are observed for the phenyl protons, the hydroxyl proton, the carboxylic acid proton, and the methyl protons. |

| Infrared (IR) | Characteristic peaks are observed for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic ring and methyl group. |

| Mass Spectrometry | The molecular ion peak [M]+ is observed at m/z 166. |

Experimental Protocols

Synthesis of this compound from L-Phenylalanine

This protocol describes the synthesis of 2-hydroxy-3-phenylpropanoic acid, a related isomer, which illustrates a common synthetic approach.

Materials:

-

L-phenylalanine

-

1M Sulfuric acid (H₂SO₄)

-

3.0 M Sodium nitrite (NaNO₂) solution

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Disposable pipette

-

Thermometer

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a 25-mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1M H₂SO₄ with magnetic stirring at room temperature until the solution is homogeneous.

-

Cool the solution to 3-5 °C in an ice-water bath.

-

Slowly add 5 mL of 3.0 M NaNO₂ solution dropwise using a disposable pipette, ensuring the temperature remains below 5 °C. The addition should take approximately 45 minutes.

-

After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.

-

To maximize yield, cool the solution to 0-5 °C before isolating the solid product by vacuum filtration.

-

Wash the collected crystals with 5 mL of ice-cold water.

-

Dry the crystals on a watch glass.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. zen-bio.com [zen-bio.com]

- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

Atrolactic Acid: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of atrolactic acid, a significant chiral molecule with applications in chemical synthesis and metabolic studies. We will explore its chemical structure, delve into the nuances of its stereochemistry, present key physicochemical data, and provide detailed experimental protocols for its synthesis and stereochemical resolution.

Core Chemical Structure

Atrolactic acid, systematically named 2-hydroxy-2-phenylpropanoic acid , is an alpha-hydroxy acid. Its structure features a carboxylic acid group, a hydroxyl group, and a methyl group all attached to the same benzylic carbon atom. This central carbon is a chiral center, giving rise to its stereoisomeric forms.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₁₀O₃[1]

-

Molecular Weight: Approximately 166.17 g/mol [1]

-

Common Synonyms: 2-Phenyllactic acid, α-Methylmandelic acid[1]

Caption: General 2D structure of atrolactic acid.

Stereochemistry

The presence of a chiral carbon atom (C2) means atrolactic acid exists as a pair of enantiomers: (R)-atrolactic acid and (S)-atrolactic acid. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. An equimolar mixture of both enantiomers is known as a racemic mixture, or (±)-atrolactic acid, which is optically inactive.

Caption: The (R) and (S) enantiomers of atrolactic acid.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of (±)-atrolactic acid. Data for individual enantiomers are less commonly reported but are understood to share the same scalar properties as the racemate, differing only in their optical rotation.

| Property | Value |

| Melting Point | 94.5 °C (anhydrous)[2] |

| 88-90 °C (hemihydrate)[2] | |

| pKa (at 25 °C) | 3.467[2] |

| Solubility in Water | 17.04 g/L at 18 °C[2] |

| 21.17 g/L at 25 °C[2] | |

| 25.65 g/L at 30 °C[2] | |

| Solubility in other solvents | Much more soluble in boiling water; slightly soluble in petroleum ether.[2] |

Experimental Protocols

Synthesis of (±)-Atrolactic Acid from Acetophenone

A common and effective method for synthesizing racemic atrolactic acid is via the formation and subsequent hydrolysis of acetophenone cyanohydrin. This procedure is adapted from established methods in organic synthesis.

Materials:

-

Acetophenone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Cyanohydrin Formation:

-

In a flask equipped with a stirrer and cooled in an ice bath, a solution of potassium cyanide in water is prepared.

-

Acetophenone is added dropwise to the stirred cyanide solution.

-

Slowly, a dilute solution of sulfuric acid is added to the mixture to generate hydrocyanic acid in situ, which then reacts with the acetophenone. The temperature should be maintained below 10 °C.

-

The reaction is stirred for several hours until the formation of the cyanohydrin is complete.

-

-

Hydrolysis to Atrolactic Acid:

-

The reaction mixture containing the acetophenone cyanohydrin is transferred to a larger flask.

-

Concentrated hydrochloric acid is added, and the mixture is heated under reflux for several hours. This process hydrolyzes the nitrile group to a carboxylic acid.

-

After cooling, the aqueous solution is extracted several times with diethyl ether.

-

-

Purification:

-

The combined ether extracts are dried over anhydrous magnesium sulfate.

-

The ether is removed by rotary evaporation to yield crude atrolactic acid.

-

The crude product can be purified by recrystallization from water to yield orthorhombic crystals of the hemihydrate.[2]

-

Resolution of (±)-Atrolactic Acid

The separation of the (R) and (S) enantiomers from the racemic mixture is typically achieved by chemical resolution. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Materials:

-

(±)-Atrolactic acid

-

A chiral resolving agent (e.g., (-)-brucine, (R)-(+)-α-phenylethylamine)

-

A suitable solvent for crystallization (e.g., acetone, ethanol)

-

Dilute strong acid (e.g., HCl)

-

Diethyl ether

Procedure:

-

Diastereomeric Salt Formation:

-

(±)-Atrolactic acid is dissolved in a suitable solvent like acetone.

-

An equimolar amount of the chiral resolving agent, for example, (-)-brucine, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

-

Fractional Crystallization:

-

As the solution cools, one of the diastereomeric salts (e.g., the salt of (-)-brucine with one of the atrolactic acid enantiomers) will preferentially crystallize out due to lower solubility.

-

The crystals are collected by filtration. The process of recrystallization may need to be repeated to achieve high diastereomeric purity.

-

-

Liberation of the Enantiomer:

-

The purified diastereomeric salt is dissolved in water.

-

The solution is acidified with a dilute strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt.

-

The free enantiomer of atrolactic acid can then be extracted from the aqueous solution using diethyl ether.

-

The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

-

-

Isolation of the Second Enantiomer:

-

The mother liquor from the initial crystallization is enriched in the other diastereomeric salt.

-

This salt can be recovered by evaporating the solvent and then treated in the same way with acid to liberate the other enantiomer of atrolactic acid.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the synthesis of racemic atrolactic acid and its subsequent resolution into pure enantiomers.

Caption: Logical workflow for atrolactic acid synthesis and resolution.

References

(R)-2-Hydroxy-2-phenylpropanoic acid vs (S)-enantiomer

An In-depth Technical Guide to (R)- and (S)-2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral carboxylic acid with a stereocenter at the C2 position. This chirality gives rise to two enantiomers: (R)-(-)-2-Hydroxy-2-phenylpropanoic acid and (S)-(+)-2-Hydroxy-2-phenylpropanoic acid. The distinct three-dimensional arrangement of these molecules means they can interact differently with other chiral molecules, including biological systems such as enzymes and receptors. This stereospecificity is of paramount importance in the pharmaceutical industry, where the therapeutic activity of a drug can be associated with one enantiomer, while the other may be less active, inactive, or even contribute to undesirable side effects. Consequently, the synthesis, separation, and characterization of individual enantiomers of chiral building blocks like this compound are critical aspects of modern drug development and asymmetric synthesis. This guide provides a comprehensive technical overview of the properties, synthesis, and analysis of the (R)- and (S)-enantiomers of this compound.

Data Presentation

The following tables summarize the key quantitative data for the (R)- and (S)-enantiomers of this compound, as well as its racemic form.

Table 1: General and Physicochemical Properties

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| IUPAC Name | (2R)-2-hydroxy-2-phenylpropanoic acid | (2S)-2-hydroxy-2-phenylpropanoic acid | (RS)-2-hydroxy-2-phenylpropanoic acid |

| Synonyms | (R)-(-)-Atrolactic acid | (S)-(+)-Atrolactic acid | (±)-Atrolactic acid |

| CAS Number | 3966-30-1[1] | 13113-71-8[2] | 515-30-0 |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] | 166.17 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | 113-119 °C | 115 °C[2] | 87-91 °C |

| Optical Rotation | -49° (c=2 in Water)[1] | +49° (c=2 in Water)[3] | Not applicable |

| pKa (at 25 °C) | Not specifically found | Not specifically found | 3.467 |

Table 2: Spectroscopic Data (General)

| Technique | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| ¹H NMR | Data available, specific peaks not detailed in sources | Data available, specific peaks not detailed in sources | Peaks at ~1.63, 7.26, 7.33, 7.52 ppm |

| ¹³C NMR | Data available, specific peaks not detailed in sources | Data available, specific peaks not detailed in sources | Data available, specific peaks not detailed in sources |

| FTIR | Data available, specific bands not detailed in sources | Data available, specific bands not detailed in sources | Data available, specific bands not detailed in sources |

Biological Activity

Direct and extensive studies on the specific biological activities of the individual enantiomers of this compound are limited in publicly available literature. However, information on related compounds provides some context. The (S)-enantiomer has been noted to exhibit anti-inflammatory and analgesic effects in rats, which is suggested to be due to the inhibition of prostaglandin synthesis.[2] This is a common mechanism for many 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-enantiomer is typically the more pharmacologically active form.

Due to the lack of specific data on signaling pathways for these enantiomers, a diagram illustrating a potential, generalized mechanism of action for the (S)-enantiomer, based on its reported anti-inflammatory properties, is provided below.

Caption: Generalized anti-inflammatory pathway potentially involving (S)-2-Hydroxy-2-phenylpropanoic acid.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of racemic this compound and its subsequent resolution into individual enantiomers. A typical workflow for chiral separation and analysis is also presented.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is often achieved through the hydrolysis of acetophenone cyanohydrin.

Materials:

-

Acetophenone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Water

-

Toluene (for recrystallization)

Procedure:

-

Formation of Acetophenone Cyanohydrin: In a well-ventilated fume hood, react acetophenone with a cyanide source (e.g., NaCN) in the presence of an acid catalyst. This reaction should be performed with extreme caution due to the high toxicity of cyanide.

-

Hydrolysis: The resulting acetophenone cyanohydrin is then subjected to acidic hydrolysis. Add a strong acid like concentrated HCl or H₂SO₄ and heat the mixture to reflux for several hours. This converts the nitrile group to a carboxylic acid.

-

Work-up and Purification: After cooling the reaction mixture, extract the product into an organic solvent such as diethyl ether. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and water, to yield racemic this compound.

Caption: Workflow for the synthesis of racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Materials:

-

Racemic this compound

-

Chiral amine (e.g., (S)-(-)-α-methylbenzylamine or (R)-(+)-α-methylbenzylamine)

-

Suitable solvent (e.g., methanol, ethanol, or acetone)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral amine in the same solvent. Slowly add the amine solution to the acid solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the amine, or a strong base (e.g., NaOH) to deprotonate the carboxylic acid, thereby breaking the salt.

-

Extraction and Purification: Extract the liberated enantiomer of this compound into an organic solvent. Dry the organic layer and remove the solvent to obtain the enantiomerically enriched acid. The enantiomeric excess (ee) should be determined by a suitable analytical method such as chiral HPLC.

Caption: Logical workflow for the chiral resolution of this compound.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust method for the separation and quantification of the enantiomers of this compound to determine enantiomeric excess.

Typical Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective.

-

Mobile Phase: A normal-phase eluent is commonly used, typically a mixture of a nonpolar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape. A typical mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, 220 nm or 254 nm.

-

Column Temperature: Ambient or controlled, for example, at 25 °C.

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The (R)- and (S)-enantiomers of this compound are valuable chiral building blocks in asymmetric synthesis, particularly in the pharmaceutical industry. Their distinct stereochemistry necessitates methods for their enantioselective synthesis or resolution and subsequent analysis. While detailed information on their specific biological activities and signaling pathways is not extensively documented, their structural similarity to other 2-arylpropionic acids suggests potential pharmacological relevance, particularly for the (S)-enantiomer. The experimental protocols and data provided in this guide offer a foundational understanding for researchers and professionals working with these important chiral compounds. Further investigation into the specific biological interactions of each enantiomer could reveal novel therapeutic applications.

References

Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide

Introduction

Racemic 2-hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a chiral center, makes it a key building block in stereoselective synthesis. This technical guide provides an in-depth overview of the primary synthetic routes to racemic atrolactic acid, tailored for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Synthetic Pathways

Two principal methods for the synthesis of racemic this compound have been established as reliable and efficient: the hydrolysis of acetophenone cyanohydrin and the electrochemical carboxylation of acetophenone.

Synthesis via Acetophenone Cyanohydrin

This classical approach involves a two-step process: the formation of acetophenone cyanohydrin followed by its hydrolysis to atrolactic acid.

Step 1: Formation of Acetophenone Cyanohydrin

The initial step is a nucleophilic addition of a cyanide ion to the carbonyl group of acetophenone. This reaction is typically carried out by reacting acetophenone with a source of hydrogen cyanide, often generated in situ from sodium or potassium cyanide and a weak acid.

Step 2: Hydrolysis of Acetophenone Cyanohydrin

The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions to a carboxylic acid, yielding atrolactic acid.

Electrochemical Carboxylation of Acetophenone

A more modern and sustainable approach involves the direct carboxylation of acetophenone using carbon dioxide in an electrochemical cell. This method avoids the use of toxic cyanides and can be performed under mild conditions. The reaction typically employs a sacrificial anode, such as magnesium, and is carried out in an organic solvent saturated with CO2.

Experimental Protocols

Protocol 1: Synthesis of Racemic Atrolactic Acid via Acetophenone Cyanohydrin

Materials:

-

Acetophenone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

Procedure:

Step 1: Formation of Acetophenone Cyanohydrin

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

A solution of acetophenone in a suitable organic solvent (e.g., diethyl ether) is prepared separately.

-

Slowly add a dilute solution of sulfuric acid to the cyanide solution while maintaining the temperature between 10-20°C. This generates hydrogen cyanide in situ.

-

The acetophenone solution is then added dropwise to the reaction mixture with vigorous stirring, keeping the temperature below 20°C.

-

After the addition is complete, the reaction is stirred for an additional period at room temperature to ensure complete conversion.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude acetophenone cyanohydrin.

Step 2: Hydrolysis to Atrolactic Acid

-

The crude acetophenone cyanohydrin is transferred to a round-bottom flask equipped with a reflux condenser.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux.

-

The reaction is refluxed for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude atrolactic acid.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene or water).

Protocol 2: Electrochemical Synthesis of Racemic Atrolactic Acid

Materials and Equipment:

-

Acetophenone

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte

-

Acetonitrile (anhydrous)

-

Magnesium (Mg) anode

-

Glassy carbon or other suitable cathode

-

Electrochemical cell (undivided or divided)

-

Potentiostat/Galvanostat

-

Carbon dioxide (CO₂) gas source

-

Hydrochloric acid (HCl)

Procedure:

-

An electrochemical cell is set up with a magnesium anode and a glassy carbon cathode.

-

A solution of acetophenone and the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile is prepared and added to the cell.

-

The electrolyte solution is purged with CO₂ for a period to ensure saturation.

-

A constant pressure of CO₂ is maintained in the headspace of the cell throughout the electrolysis. A pressure of 2.8 MPa has been shown to be optimal.[1][2]

-

Electrolysis is carried out at a constant potential (e.g., -2.6 V vs. Fc/Fc⁺) for a specified duration (e.g., 12 hours).[2]

-

Upon completion of the electrolysis, the reaction mixture is transferred to a separate vessel.

-

Concentrated hydrochloric acid is added to protonate the carboxylate product.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield atrolactic acid.

-

The product can be further purified by standard techniques such as column chromatography or recrystallization.

Data Presentation

| Synthesis Method | Key Reactants | Key Conditions | Yield/Efficiency | Reference |

| Via Acetophenone Cyanohydrin | Acetophenone, NaCN/HCN, H₂SO₄/HCl | Two-step: cyanohydrin formation followed by acid hydrolysis and reflux. | Yields can be moderate to good, but specific quantitative data is not readily available in the provided search results. | General organic chemistry principles. |

| Electrochemical Carboxylation | Acetophenone, CO₂, Mg anode | 12-hour bulk electrolysis at -2.6 V vs Fc/Fc⁺ in acetonitrile with TBAPF₆ electrolyte under 2.8 MPa CO₂ pressure. | Maximum Faradaic Efficiency of 72% at 2.8 MPa CO₂ pressure.[1][2] | [1][2] |

Mandatory Visualization

Caption: Workflow for the synthesis of racemic atrolactic acid via the acetophenone cyanohydrin route.

Caption: Workflow for the electrochemical synthesis of racemic atrolactic acid.

References

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylpropanoic acid, also widely known as atrolactic acid, is a valuable organic compound with significant applications in the pharmaceutical and chemical industries. It is a derivative of propanoic acid and features a hydroxyl group and a phenyl group attached to the alpha-carbon. This chiral molecule exists as two enantiomers, (R)- and (S)-2-hydroxy-2-phenylpropanoic acid, which may exhibit distinct biological activities. Its structural similarity to other alpha-hydroxy acids and its role as a versatile synthetic building block have made it a subject of interest in drug discovery and development. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and its relevance in a biological context.

Chemical Identifiers and Physical Properties

Accurate identification of this compound is crucial for research and development. The compound is known by several names and has distinct identifiers for its racemic and enantiomeric forms.

Table 1: Identifiers for this compound

| Identifier | Racemic (dl-Atrolactic acid) | (S)-(+)-2-Hydroxy-2-phenylpropanoic acid | (R)-(-)-2-Hydroxy-2-phenylpropanoic acid |

| CAS Number | 515-30-0[1] | 13113-71-8[2] | 3966-30-1[3] |

| IUPAC Name | This compound[1] | (2S)-2-Hydroxy-2-phenylpropanoic acid | (2R)-2-hydroxy-2-phenylpropanoic acid[3] |

| Synonyms | Atrolactic acid, 2-Phenyllactic acid, α-Methylmandelic acid[1] | (S)-Atrolactic acid | (R)-Atrolactic acid |

| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] | C₉H₁₀O₃[3] |

| InChI Key | NWCHELUCVWSRRS-UHFFFAOYSA-N[1] | NWCHELUCVWSRRS-VIFPVBQDSA-N | NWCHELUCVWSRRS-SECBINFHSA-N |

| SMILES | CC(C1=CC=CC=C1)(C(=O)O)O[3] | C--INVALID-LINK--(C(=O)O)O | C--INVALID-LINK--(C(=O)O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 166.17 g/mol [2] |

| Appearance | White solid, crystals, or powder[3] |

| Melting Point | Racemic: 88 °C, (S)-enantiomer: 115 °C[2], (R)-enantiomer: 113.0-119.0 °C[3] |

| Solubility | Soluble in water and organic solvents. |

| pKa | Data not readily available. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of the corresponding nitrile. Below is a generalized protocol.

Experimental Protocol: Synthesis via Hydrolysis of 2-Phenylpropionitrile

This method is adapted from the general synthesis of 2-arylpropionic acids and would require modification for the specific synthesis of the hydroxylated compound. A more direct synthesis for a related compound, 2-hydroxy-3-phenylpropanoic acid, involves the diazotization of L-phenylalanine.[4]

Materials:

-

2-phenylpropionitrile (or a suitable precursor)

-

Concentrated sulfuric or hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Heating mantle and magnetic stirrer

Procedure:

-

Hydrolysis: 2-phenylpropionitrile is refluxed with a strong acid (e.g., a mixture of concentrated sulfuric acid and water) or a strong base (e.g., sodium hydroxide solution). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If basic hydrolysis was performed, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extraction: The aqueous solution is extracted multiple times with an organic solvent such as diethyl ether.[5]

-

Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[6] For chiral separation, diastereomeric salt crystallization or chiral chromatography can be employed.[6]

Analytical Characterization:

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, C=O).

-

Melting Point Analysis: To assess purity.

-

Chiral HPLC: To determine the enantiomeric excess (ee) for chiral syntheses.

Below is a diagram illustrating a general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound and its derivatives have shown potential in various therapeutic areas. The (2S)-enantiomer has demonstrated anti-inflammatory and analgesic effects in animal models, which are thought to be due to the inhibition of prostaglandin synthesis.[2]

Derivatives of phenylpropanoic acid are also being explored for the treatment of metabolic diseases. For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes.[7] GPR40 is primarily expressed in pancreatic β-cells and mediates insulin secretion in response to fatty acids.[8][9] Agonists of this receptor can enhance glucose-stimulated insulin secretion, making them promising candidates for antidiabetic drugs.[9][10]

Biological Activity and Signaling Pathways

The GPR40 signaling pathway is of particular interest in the context of phenylpropanoic acid derivatives. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium and long-chain fatty acids.[8][9]

GPR40 Signaling Pathway:

-

Ligand Binding: A GPR40 agonist (e.g., a phenylpropanoic acid derivative) binds to the receptor on the surface of pancreatic β-cells.

-

G-protein Activation: This binding activates the Gαq/11 protein subunit.[10]

-

PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[10][11]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[9]

-

Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration, along with the action of DAG, promotes the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.[9]

The following diagram illustrates the GPR40 signaling cascade.

Caption: The GPR40 signaling pathway initiated by an agonist, leading to insulin secretion.

Conclusion

This compound is a multifaceted molecule with significant relevance to chemical synthesis and drug discovery. Its straightforward synthesis and the potential for chiral separation make it an attractive building block for more complex molecules. The demonstrated and potential biological activities of its derivatives, particularly in the areas of inflammation and metabolic disorders, underscore its importance for further research and development in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and biological context is essential for scientists working to unlock its full therapeutic potential.

References

- 1. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Hydroxy-2-phenylpropanoic acid | 13113-71-8 | NAA11371 [biosynth.com]

- 3. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. studylib.net [studylib.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-(2-HYDROXYPHENYL)PROPIONIC ACID(515-30-0) 1H NMR [m.chemicalbook.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. physoc.org [physoc.org]

A Technical Guide to the Spectroscopic Analysis of Atrolactic Acid

Introduction

Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) is a carboxylic acid that plays a role in various chemical and biological processes. Its structural elucidation and characterization are crucial for researchers in fields such as organic synthesis, drug development, and metabolomics. This guide provides an in-depth overview of the key spectroscopic techniques used to analyze atrolactic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a summary of expected spectral data are presented to assist scientists in their research endeavors.

Spectroscopic Data of Atrolactic Acid

The following tables summarize the expected and observed spectroscopic data for atrolactic acid based on its chemical structure and available spectral databases.

Table 1: ¹H NMR Spectral Data Summary for Atrolactic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~1.7 | Singlet | 3H |

| Aromatic (C₆H₅) | ~7.2 - 7.5 | Multiplet | 5H |

| -OH (hydroxyl) | Variable (broad) | Singlet | 1H |

| -OH (carboxylic acid) | Variable (broad) | Singlet | 1H |

Note: The chemical shifts of the hydroxyl protons are highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data Summary for Atrolactic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| Quaternary C (-C(OH)-) | ~75 |

| Aromatic C (para) | ~125 |

| Aromatic C (ortho, meta) | ~128 |

| Aromatic C (ipso) | ~140 |

| Carbonyl C (-COOH) | ~178 |

Table 3: IR Spectral Data Summary for Atrolactic Acid

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, very broad |

| O-H (Alcohol) | 3550 - 3200 | Strong, broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |

| C=C (Aromatic) | 1600, 1450 | Medium, sharp |

| C-O (Alcohol/Acid) | 1320 - 1000 | Strong |

Table 4: Mass Spectrometry (Electron Ionization) Data Summary for Atrolactic Acid

| m/z | Relative Intensity (%) | Putative Fragment |

| 166 | ~10 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - COOH]⁺ |

| 105 | ~30 | [C₆H₅CO]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

| 43 | ~50 | [CH₃CO]⁺ |

Data extracted from the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data of atrolactic acid are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of atrolactic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the exchangeable -OH protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: Place a small amount of solid atrolactic acid directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Before analyzing the sample, record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

-

Sample Spectrum Acquisition:

-

Collect the spectrum of the atrolactic acid sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in atrolactic acid.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of atrolactic acid into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragmentation peaks to deduce the molecular weight and structural features of the molecule.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as atrolactic acid.

Caption: General workflow for the spectroscopic analysis of atrolactic acid.

References

Solubility Profile of 2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-2-phenylpropanoic acid (also known as atrolactic acid), a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in different solvents is critical for its purification, formulation, and overall application in drug development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For this compound, both quantitative and qualitative data have been compiled to offer a thorough understanding of its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, specific data for the (R)-enantiomer in water at various temperatures has been reported and is presented in the table below. This data is crucial for processes involving aqueous systems, such as crystallization and formulation.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 18 | 17.04 |

| Water | 25 | 21.17 |

| Water | 30 | 25.65 |

Note: The data above pertains to the anhydrous form of (R)-2-Hydroxy-2-phenylpropanoic acid.

Qualitative Solubility Overview

Based on the solubility of structurally similar compounds and general principles of solubility, the following qualitative solubility profile can be inferred:

-

Freely Soluble: Methanol, Ethanol, Acetone, Diethyl Ether, Dimethyl Sulfoxide (DMSO)

-

Sparingly Soluble: Water

-

Practically Insoluble: Hexane

It is important to note that these are general classifications, and the actual solubility can be influenced by factors such as the specific isomeric form (R, S, or racemic), temperature, and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted saturation shake-flask method. This protocol is designed to provide a reliable and reproducible means of generating accurate solubility data.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)

-

Analytical column (e.g., C18)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.

-

To further ensure the removal of all undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the appropriate solvent or mobile phase to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

An In-depth Technical Guide on the Toxicological Profile of 2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 2-Hydroxy-2-phenylpropanoic acid (also known as Atrolactic Acid). It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound is not publicly available, and much of the standard quantitative data has not been established.

Executive Summary

This compound is an organic compound for which detailed toxicological data is limited in publicly accessible literature and safety data sheets. The available information primarily consists of qualitative hazard assessments, indicating potential for skin, eye, and respiratory irritation. Quantitative metrics such as LD50 values for acute toxicity are consistently reported as not available. This guide synthesizes the accessible hazard information and outlines the standard experimental protocols, based on internationally recognized guidelines, that would be employed to formally assess the toxicology of this compound. In the absence of specific experimental data for this compound, this document also presents relevant in vitro cytotoxicity data for structurally related phenylpropanoic acid derivatives to provide a preliminary indication of potential biological activity.

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Currently, it is not classified as a carcinogen, mutagen, or reproductive toxicant.

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is largely unavailable. The following table summarizes the status of key toxicological endpoints.

| Toxicological Endpoint | Value | Species | Method |

| Acute Oral Toxicity (LD50) | Not available | - | - |

| Acute Dermal Toxicity (LD50) | Not available | - | - |

| Acute Inhalation Toxicity (LC50) | Not available | - | - |

In Vitro Cytotoxicity of Related Compounds

While direct cytotoxicity data for this compound is not available, a study on a series of phenylpropanoic acid derivatives provides some insight into the potential for cytotoxic activity. The in vitro antiproliferative activities of these compounds were examined in representative human solid tumor cell lines. The results indicated that derivatives with more lipophilic esters exhibited the best activity profiles, with GI50 (50% growth inhibition) values in the range of 3.1-21 µM.[1] It is crucial to note that these are related but distinct molecules, and their toxicity profiles may not be directly extrapolated to this compound.

Experimental Protocols for Toxicological Assessment

In the absence of specific studies on this compound, this section details the standard experimental protocols that would be utilized to determine its toxicological properties, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.

-

Principle: A stepwise procedure using a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable classification. The substance is administered orally to a group of experimental animals at one of the defined doses.[2]

-

Test Animals: Typically, rats of a single sex (usually females) are used.[2]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered to a group of three animals.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD 402)

This guideline describes a procedure for assessing the acute toxicity of a substance when applied to the skin.

-

Principle: The test substance is applied in a single dose to the skin of several experimental animals.[4]

-

Test Animals: Adult rats, rabbits, or guinea pigs are used. The skin is shaved to allow for application and observation.[4]

-

Procedure:

-

The test substance is applied uniformly over an area of at least 10% of the body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Animals are observed for mortality, clinical signs of toxicity, and skin reactions at regular intervals for 14 days.

-

-

Endpoint: The LD50 is determined, along with observations of any pathological changes at necropsy.

Acute Eye Irritation/Corrosion (OECD 405)

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eye.

-

Principle: The substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control.[5][6][7]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[8]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[5][6]

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

-

Endpoint: The test determines if a substance is an eye irritant or corrosive based on the severity and reversibility of the observed effects.

Visualizations

General Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for acute toxicity testing, based on OECD guidelines. This represents a logical sequence of assessments rather than a specific signaling pathway, for which no information was found for this compound.

This diagram outlines the typical progression from initial data review and in vitro screening to in vivo testing (where necessary) and final hazard classification. This structured approach aims to minimize animal testing while ensuring a thorough toxicological evaluation.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of 2-Hydroxy-2-phenylpropanoic Acid

This document provides detailed application notes and experimental protocols for various methods employed in the chiral resolution of 2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid. The methods outlined are crucial for researchers, scientists, and professionals in drug development who require enantiomerically pure forms of this important chiral building block.

Diastereomeric Salt Crystallization

Application Note:

Diastereomeric salt crystallization is a classical and industrially scalable method for resolving racemic carboxylic acids. The principle involves reacting the racemic this compound with a single enantiomer of a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physicochemical properties, most notably solubility in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble salt, leaving the more soluble one in the mother liquor. The separated diastereomeric salt is then treated with a strong acid to break the salt and liberate the desired enantiomer of the carboxylic acid, while the resolving agent can often be recovered and reused.

Experimental Protocol:

This protocol is based on the use of an optically active amine as the resolving agent.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-prolineamide)[1]

-

Solvent (e.g., Methanol, Ethanol, or a mixture of alcohol and ether like methyl tertiary butyl ether)[1]

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Salt Formation: In a reaction vessel, dissolve racemic this compound in a suitable solvent (e.g., ethanol). In a separate container, dissolve 0.5 to 0.55 molar equivalents of the chiral resolving agent (e.g., L-prolineamide) in the same solvent.[1]

-

Mixing and Crystallization: Add the resolving agent solution to the racemic acid solution with stirring. The mixture may be gently heated to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities and the mother liquor. The mother liquor, containing the more soluble diastereomeric salt, should be saved for the isolation of the other enantiomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the hot solvent.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt crystals in water and add an organic extraction solvent (e.g., ethyl acetate). Acidify the mixture by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 1-2.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Final Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Isolation from Mother Liquor: The other enantiomer can be recovered from the mother liquor (from step 3) by first evaporating the solvent, then following the same liberation and extraction procedure (steps 5-7).

Quantitative Data Summary:

| Method | Resolving Agent | Solvent System | Outcome | Reference |

| Diastereomeric Crystallization | L-prolineamide | Alcohol, Alcohol/Ether, Alcohol/Ester | Allows for the separation of diastereomeric salts to obtain products of high optical purity.[1] | [1] |

Workflow Diagram:

Enzymatic Kinetic Resolution

Application Note:

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For this compound, a common approach is enantioselective esterification using a lipase enzyme. The lipase will catalyze the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other. This results in a mixture containing an ester of one enantiomer and the unreacted acid of the other enantiomer. These two compounds, having different functional groups (ester vs. carboxylic acid), can be easily separated by standard chemical techniques like extraction. The ester can then be hydrolyzed back to the pure acid if desired. This method is valued for its high enantioselectivity and mild reaction conditions.

Experimental Protocol:

This protocol describes a lipase-catalyzed enantioselective esterification.

Materials:

-

Racemic this compound

-

Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Anhydrous alcohol (e.g., Butanol)

-

Anhydrous organic solvent (e.g., Toluene or Hexane)

-

Molecular sieves (4Å)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 2M solution

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flask containing an anhydrous organic solvent (e.g., toluene), add racemic this compound, an alcohol (e.g., butanol, 1.0-1.5 equivalents), and the lipase enzyme (e.g., immobilized CALB). Add activated molecular sieves to remove water formed during the reaction.

-

Incubation: Seal the flask and place it in a shaker incubator at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or GC to determine conversion and enantiomeric excess (e.e.).

-

Reaction Termination: Once the desired conversion is reached (ideally close to 50% to maximize e.e. for both components), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and reused.

-

Separation of Products: Transfer the filtrate to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate to extract the unreacted carboxylic acid into the aqueous layer as its sodium salt.

-

Isolation of Unreacted Acid: Separate the aqueous layer. Wash the organic layer with the bicarbonate solution again to ensure complete extraction. Combine the aqueous layers and acidify to pH 1-2 with 2M HCl. This will precipitate the unreacted acid enantiomer. Extract the acid into an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to obtain the pure acid enantiomer.

-

Isolation of Ester: The organic layer from step 4 contains the ester product. Wash it with water and brine, dry it over magnesium sulfate, and evaporate the solvent to yield the enantiomerically enriched ester.

-

Hydrolysis of Ester (Optional): To recover the acid from the ester, dissolve the ester in a mixture of ethanol and water, add a base (e.g., NaOH), and heat to reflux to hydrolyze the ester. After the reaction is complete, cool the mixture, remove the ethanol via rotary evaporation, and then acidify and extract the resulting carboxylic acid as described in step 5.

Quantitative Data Summary:

| Method | Enzyme | Reactants | Key Parameter | Typical Result | Reference |

| Kinetic Resolution | Acyl-transfer catalyst (+)-BTM | Racemic acid, Pivalic anhydride, Achiral alcohol | Selectivity Factor (s) | s-values up to 58, achieving high enantiomeric excesses for both ester and acid. | [2] |

Workflow Diagram:

Chiral High-Performance Liquid Chromatography (HPLC)

Application Note:

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. For this compound, two main strategies are employed: using a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).

-

Chiral Stationary Phase (CSP): This is the most common approach. The HPLC column is packed with a chiral material, often a polysaccharide derivative like cellulose or amylose coated on a silica support. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.[3][4]

-

Chiral Mobile Phase Additive (CMPA): In this method, a standard achiral column (like a C18) is used, but a chiral selector is added to the mobile phase.[5] The selector (e.g., a cyclodextrin) forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase. The different stabilities of these complexes lead to different partitioning with the stationary phase and result in separation.[5]

Protocol 1: Chiral Stationary Phase (CSP) Method

This protocol is adapted from a method for separating profen-class compounds.[4]

Chromatographic Conditions:

-

Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm.[4]

-

Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: Ambient (e.g., 25 ± 1°C).[4]

Procedure:

-

System Preparation: Set up the HPLC system with the specified chiral column and mobile phase. Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved.

-

Sample Preparation: Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) by dissolving it in the mobile phase. Prepare working standards by diluting the stock solution as required.

-

Analysis: Inject the prepared sample solution into the HPLC system.

-

Data Acquisition: Record the chromatogram. The two enantiomers should appear as two distinct, resolved peaks.

-

Quantification: Determine the amount of each enantiomer by integrating the peak areas. The enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Protocol 2: Chiral Mobile Phase Additive (CMPA) Method

This protocol uses hydroxypropyl-β-cyclodextrin as a chiral selector.[5]

Chromatographic Conditions:

-

Column: Standard ODS C18 column (e.g., Shimpak CLC-ODS).[5]

-

Mobile Phase: A mixture of 0.5% triethylamine acetate buffer (pH 3.0) containing 25 mmol L⁻¹ of hydroxypropyl-β-cyclodextrin (HP-β-CD) and methanol (70:30, v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

System Preparation: Install the C18 column. Prepare the mobile phase containing the HP-β-CD and buffer, ensuring it is fully dissolved and degassed. Equilibrate the column until the baseline is stable.

-

Sample Preparation: Dissolve the racemic sample in the mobile phase.

-

Analysis and Data Acquisition: Inject the sample and record the chromatogram as described in the CSP method.

Quantitative Data Summary for HPLC Methods:

| Parameter | CSP Method (2-Phenylpropionic Acid) | CMPA Method (β-substituted-2-phenylpropionic acids) | Reference |

| Column | Chiralcel OJ-H | Shimpak CLC-ODS | [4][5] |

| Chiral Selector | Cellulose tris(4-methylbenzoate) | Hydroxypropyl-β-Cyclodextrin (in mobile phase) | [4][5] |

| Peak Resolution (Rs) | Baseline separation achieved | Rs ≥ 3.0 achieved for some analytes | [4][5] |

| Linearity Range | 20–180 µg/mL for each enantiomer | Not specified | [4] |

| Limit of Detection | 8.1% (S)-IBU | Not specified | [4] |

Workflow Diagram:

References

- 1. CN103086877A - Splitting method of 2-hydracrylic acid racemic mixture - Google Patents [patents.google.com]

- 2. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Atrolactic Acid Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of atrolactic acid. The primary protocol utilizes a chiral mobile phase additive, sulfobutylether-beta-cyclodextrin (SBE-β-CD), with a standard reversed-phase column. Additionally, alternative methods employing various chiral stationary phases (CSPs) successfully applied to the separation of the structurally similar lactic acid are presented for consideration. This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to guide researchers, scientists, and drug development professionals in achieving baseline resolution of atrolactic acid enantiomers, a critical analysis in pharmaceutical and chemical research.

Introduction

Atrolactic acid, or 2-phenyl-2-hydroxypropanoic acid, is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The stereochemistry of these molecules is often crucial to their pharmacological activity and safety profile. Consequently, the ability to separate and quantify the individual enantiomers of atrolactic acid is of significant importance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations. This note describes a validated HPLC method for the resolution of (R)- and (S)-atrolactic acid enantiomers.

Primary Method: Chiral Mobile Phase Additive with Reversed-Phase HPLC